DIFLUOROSULFOACETIC ACID DIMETHYL ESTER
Description
Contextual Significance of Fluorinated Organic Compounds in Modern Chemistry
The field of organofluorine chemistry, which studies organic compounds containing carbon-fluorine bonds, has become a cornerstone of modern chemical research and industry. wikipedia.orgnumberanalytics.com The introduction of fluorine atoms into organic molecules dramatically alters their physical, chemical, and biological properties. numberanalytics.comnbinno.com This is due to fluorine's unique characteristics, including its high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.orgnbinno.com
These unique properties confer enhanced thermal stability, chemical resistance, and metabolic stability upon fluorinated compounds. nbinno.comlew.ro As a result, organofluorine compounds are indispensable across a wide range of sectors. nbinno.com In the pharmaceutical industry, it is estimated that about one-fifth of all drugs contain fluorine, including top-selling medications. wikipedia.org The inclusion of fluorine can improve a drug's efficacy, bioavailability, lipophilicity, and resistance to metabolic degradation. numberanalytics.comnbinno.comlew.royoutube.com
Beyond medicine, fluorinated compounds are critical in materials science, leading to the development of advanced materials like fluoropolymers (e.g., Teflon) known for their non-stick properties and high-temperature resistance. nbinno.comresearchgate.net They are also used in agrochemicals to create more potent and selective pesticides and herbicides. numberanalytics.comnbinno.com The continuous evolution of fluorination methods and the discovery of new applications for fluorinated molecules underscore the dynamic and impactful nature of this chemical field. nbinno.com
Overview of Ester Chemistry and Its Relevance to Difluorosulfoacetic Acid Dimethyl Ester
Esters are a fundamental class of organic compounds derived from an acid, in which the hydrogen atom of at least one hydroxyl group is replaced by an organyl (hydrocarbon) group. wikipedia.orglibretexts.org The general structure is represented as RCOOR', where an acid (R-COOH) and an alcohol (R'-OH) react in a process called esterification to form the ester. wikipedia.orgsolubilityofthings.com This functional group is central to the identity and behavior of this compound.
Esters are characterized by their flexible structure and are generally less polar than alcohols but more polar than ethers. wikipedia.orgthoughtco.com Their physical properties, such as boiling points and solubility, are influenced by this polarity and the inability to form hydrogen bonds with themselves, which makes them more volatile than the carboxylic acids they are derived from. libretexts.orgthoughtco.com However, they can accept hydrogen bonds from water, allowing smaller esters to have some water solubility. thoughtco.comchemguide.co.uk
The relevance of ester chemistry to this compound is direct; the "dimethyl ester" portion of its name indicates that two methyl groups have replaced the acidic protons of the parent acid, Difluorosulfoacetic acid. This structural feature is key to its chemical reactivity and potential applications, often serving as an intermediate in the synthesis of more complex molecules or as a building block for specialty materials.
Scope and Academic Focus of Research on this compound
The academic and industrial focus on this compound primarily revolves around its role as a synthetic intermediate and a specialized chemical reagent. While direct research on the ester itself is specific, its importance is highlighted in the synthesis of its parent compound, Difluorosulfoacetic acid. One common synthetic pathway involves the reaction of tetrafluoroethane (B1211177) beta-sultone with sodium methoxide (B1231860) to produce the dimethyl ester, which can then be hydrolyzed to yield the acid.
This positions this compound as a crucial precursor in chemical manufacturing. Research applications for the broader family of difluorosulfoacetic acid compounds include their use as reagents in organic synthesis and chemical analysis, and in the production of specialty chemicals and materials with specific desired properties. The presence of both fluorine atoms and a sulfonate group, combined with the reactivity of the ester functional groups, makes this molecule a target for researchers developing novel fluorinated materials and compounds.
Chemical Compound Data
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,2-difluoro-2-methoxysulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O5S/c1-10-3(7)4(5,6)12(8,9)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZTWZDWDNGIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(F)(F)S(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for Difluorosulfoacetic Acid Dimethyl Ester
Established Synthetic Routes
Established synthetic routes provide reliable methods for the preparation of Difluorosulfoacetic Acid Dimethyl Ester. These methods are often characterized by their specificity and efficiency, stemming from the use of highly reactive fluorinated starting materials.
Synthesis via Tetrafluoroethane (B1211177) Beta-Sultone and Sodium Methoxide (B1231860) Reaction
A primary and established route for the synthesis of this compound involves the reaction of Tetrafluoroethane beta-sultone (also known as 3,3,4,4-tetrafluoro-1,2-oxathietane 2,2-dioxide) with sodium methoxide. Tetrafluoroethane beta-sultone is a cyclic sulfate (B86663) ester that serves as a reactive intermediate in the synthesis of various organofluorine compounds. guidechem.com
The reaction mechanism proceeds through the nucleophilic attack of the methoxide ion (CH₃O⁻) from sodium methoxide on the strained four-membered ring of the beta-sultone. This attack leads to the opening of the ring and subsequent rearrangement to form the more stable dimethyl ester of difluorosulfoacetic acid. The presence of two fluorine atoms on the carbon adjacent to the sulfonyl group significantly influences the reactivity of the molecule.
While detailed mechanistic studies for this specific reaction are not extensively documented in publicly available literature, the general reactivity of beta-sultones with nucleophiles supports this pathway. The reaction is typically carried out in an aprotic solvent to facilitate the nucleophilic attack and prevent side reactions.
Considerations for Industrial Scale Production
The industrial-scale production of this compound presents several challenges and considerations. The synthesis of the key starting material, Tetrafluoroethane beta-sultone, involves the reaction of tetrafluoroethylene (B6358150) with sulfur trioxide, which requires careful handling of these highly reactive and hazardous materials. researchgate.net A Russian patent describes a method for producing tetrafluoroethane-β-sultone by reacting gaseous tetrafluoroethylene with a pre-prepared mixture of liquid, freshly distilled sulfuric anhydride (B1165640) and tetrafluoroethane-β-sultone at a temperature not exceeding 80°C. google.com
Alternative and Emerging Synthetic Strategies
Beyond the established routes, the principles of several classic organic reactions are being explored as potential alternative or emerging strategies for the synthesis of this compound and related fluoro-sulfonyl compounds.
Exploration of Fischer Esterification Principles for Related Fluoro-Sulfonyl Compounds
The Fischer esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgathabascau.cayoutube.com In the context of synthesizing this compound, this would involve the direct esterification of Difluorosulfoacetic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid.
The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester. libretexts.org To drive the reversible reaction towards the product, an excess of the alcohol (methanol) is typically used, or water is removed as it is formed. libretexts.org While this method is widely used for a variety of carboxylic acids, its application to highly fluorinated and strongly acidic substrates like Difluorosulfoacetic acid may require specific optimization of reaction conditions to achieve high yields and avoid potential side reactions.
Table 1: Key Steps in Fischer Esterification
| Step | Description |
| 1. Protonation | The carboxylic acid is protonated by a strong acid catalyst, increasing the electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon. |
| 3. Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). |
| 4. Elimination | The water molecule is eliminated, and a double bond is formed between the carbon and the remaining oxygen. |
| 5. Deprotonation | The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. |
Investigation of O-Alkylation Methods for Carboxylic Acids
O-alkylation of carboxylic acids provides another avenue for the synthesis of esters. This method involves the reaction of a carboxylate salt with an alkylating agent. A review of modern alkylating agents highlights various reagents that can be used for the conversion of carboxylic acids to esters under basic or neutral conditions. nih.gov For the synthesis of this compound, this would entail the formation of a salt of Difluorosulfoacetic acid, for example, by reacting it with a base, followed by reaction with a methylating agent like dimethyl sulfate or methyl iodide.
The use of trialkyl phosphites has also been reported for the synthesis of sulfonate esters from sulfonic acids, achieving high yields at room temperature. researchgate.net This suggests a potential parallel for the esterification of the carboxylic acid moiety in Difluorosulfoacetic acid. The choice of base and alkylating agent is crucial to ensure chemoselectivity and avoid unwanted reactions with the sulfonyl fluoride (B91410) group.
Potential for Malonic Ester Synthesis Analogs in Difluorinated Systems
The malonic ester synthesis is a versatile method for preparing substituted acetic acids. wikipedia.orgopenochem.orgmasterorganicchemistry.com The core of this synthesis involves the alkylation of a malonic ester enolate followed by hydrolysis and decarboxylation. wikipedia.orgmasterorganicchemistry.com While not a direct route to this compound, analogs of this synthesis could be envisioned for creating related difluorinated structures.
For instance, a substrate containing a difluoromethyl group attached to a malonic ester derivative could potentially be synthesized and then further manipulated. The high acidity of the α-protons in malonic esters facilitates enolate formation, a key step in the synthesis. wikipedia.org However, the presence of the highly electronegative fluorine atoms in a difluorinated system would significantly impact the acidity and reactivity of adjacent protons, requiring careful selection of bases and reaction conditions. A patent describes a process for preparing 2-fluoro- and 2,2-difluoro-malonic acid esters using elemental fluorine. google.com This highlights the interest in developing synthetic routes to fluorinated malonic esters, which could serve as precursors in more complex syntheses.
Catalytic Systems in this compound Synthesis
Acid-catalyzed esterification is a cornerstone of organic synthesis. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. fluorine1.ru This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. fluorine1.ru A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. fluorine1.ru
Traditionally, strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are used as homogeneous catalysts due to their low cost and high activity. fluorine1.ru However, their use is associated with several drawbacks, including equipment corrosion, difficulties in separating the catalyst from the reaction mixture, and the generation of acidic waste streams. dntb.gov.ua
Table 1: Common Homogeneous Acid Catalysts in Esterification
| Catalyst | Formula | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Sulfuric Acid | H₂SO₄ | Reflux with alcohol | Low cost, high activity fluorine1.ru | Corrosive, difficult to separate, waste generation dntb.gov.ua |
| Hydrochloric Acid | HCl | Reflux with alcohol | High activity fluorine1.ru | Volatile, corrosive, difficult to separate dntb.gov.ua |
In response to the limitations of traditional homogeneous catalysts, significant research has focused on developing more sustainable and environmentally benign methods for ester synthesis. These "green" approaches prioritize waste reduction, catalyst recyclability, and the use of less hazardous materials.
A primary green strategy is the replacement of liquid mineral acids with solid acid catalysts. These heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse over multiple reaction cycles. unive.it This simplifies product purification and significantly reduces waste. Examples of solid acid catalysts that could be applied to the synthesis of this compound include:
Sulfonated Resins: Materials like Amberlyst have been shown to be effective catalysts for esterification. In one study, Amberlyst-36 was used to catalyze the one-pot conversion of galactaric acid into 2,5-furandicarboxylic acid dimethyl ester (FDME), achieving a 70% isolated yield. mdpi.com
Metal Sulfates: Inexpensive and robust Lewis acids such as iron(III) sulfate (Fe₂(SO₄)₃) have also been successfully employed as heterogeneous catalysts for esterification, demonstrating high yields in the synthesis of FDME. rsc.org
Sulfonic Acid-Functionalized Materials: The introduction of fluorine atoms into solid catalysts, such as anchoring perfluoroalkyl sulfonic acid groups onto silica (B1680970) supports, can significantly increase the acid strength, creating highly active and stable catalysts comparable to sulfuric acid.
The use of green solvents and reagents is another key aspect of sustainable ester synthesis. Dimethyl carbonate (DMC), for instance, can serve as both a green solvent and a methylating agent, replacing more toxic alternatives. mdpi.comrsc.org Its use in the synthesis of FDME from galactaric acid showcases a promising green pathway. mdpi.comrsc.org
Table 2: Comparison of Green Catalytic Approaches for Ester Synthesis (Exemplified by FDME Synthesis)
| Catalyst System | Substrate | Solvent/Reagent | Temperature (°C) | Yield (%) | Key Green Advantage | Reference |
|---|---|---|---|---|---|---|
| Amberlyst-36 | Galactaric Acid | Dimethyl Carbonate (DMC) | 200 | 70 | Heterogeneous, recyclable catalyst; Green solvent | mdpi.com |
Furthermore, the adoption of continuous flow technology represents a significant advancement in green chemistry. Continuous flow reactors offer superior heat and mass transfer, improved safety for handling reactive intermediates, and the potential for higher yields and purity compared to traditional batch processing. The synthesis of α-difluoromethyl-amino acids using fluoroform in a continuous flow system illustrates the potential of this technology for producing complex fluorinated molecules efficiently and with high atom economy. This approach could conceivably be adapted for the industrial-scale esterification of Difluorosulfoacetic acid.
These emerging methodologies, focusing on recyclable catalysts, greener solvents, and advanced process technologies, provide a clear roadmap for the sustainable synthesis of this compound and other valuable fluorinated compounds.
Iii. Reaction Mechanisms and Chemical Transformations of Difluorosulfoacetic Acid Dimethyl Ester
Nucleophilic Acyl Substitution Reactions of the Ester Moiety
Nucleophilic acyl substitution is a characteristic reaction of esters. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the alkoxy group.
Under acidic conditions, the hydrolysis of difluorosulfoacetic acid dimethyl ester to its corresponding carboxylic acid and methanol (B129727) is catalyzed by the protonation of the carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. chemistrysteps.comchemguide.co.ukyoutube.com The reaction proceeds through a series of reversible steps. chemistrysteps.com
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst, typically a hydronium ion (H₃O⁺). chemguide.co.ukpearson.com This step increases the positive charge on the carbonyl carbon.
Nucleophilic attack by water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. jk-sci.com
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). chemguide.co.uk
Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. chemguide.co.uk
This acid-catalyzed hydrolysis is an equilibrium process. chemistrysteps.comwikipedia.org To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.comchemguide.co.uk
In the presence of a base, such as sodium hydroxide, esters undergo hydrolysis in a process known as saponification. masterorganicchemistry.comwikipedia.org This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.com
The mechanism for base-catalyzed hydrolysis proceeds as follows:
Nucleophilic attack by hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a tetrahedral alkoxide intermediate. jk-sci.comchemistrylearner.com
Elimination of the leaving group: The tetrahedral intermediate collapses, and the methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group. masterorganicchemistry.comchemistrylearner.com
Acid-base reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion to form a carboxylate anion and methanol. masterorganicchemistry.comchemistrylearner.com This final deprotonation step drives the reaction to completion. ucoz.com
For preparative purposes, base-catalyzed hydrolysis is often preferred over acid-catalyzed hydrolysis due to its irreversible nature. jk-sci.com
| Feature | Acidic Hydrolysis | Basic Hydrolysis (Saponification) |
|---|---|---|
| Catalyst/Reagent | Catalytic amount of acid (e.g., H₂SO₄, HCl) | Stoichiometric amount of base (e.g., NaOH, KOH) |
| Nature of Reaction | Reversible equilibrium | Irreversible |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion on the carbonyl carbon |
| Intermediate | Tetrahedral intermediate | Tetrahedral alkoxide intermediate |
| Final Product (before workup) | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
The presence of two fluorine atoms on the carbon adjacent to the ester group (the α-carbon) has a profound effect on the reactivity of the ester moiety. Fluorine is a highly electronegative element, and its strong electron-withdrawing inductive effect significantly increases the electrophilicity of the carbonyl carbon. studentdoctor.net This makes the carbonyl carbon more susceptible to attack by nucleophiles.
The rate of hydrolysis is dependent on the electron deficiency of the carbonyl carbon. doubtnut.com Electron-withdrawing groups, such as the difluoromethyl group, increase the rate of hydrolysis, while electron-donating groups decrease the rate. doubtnut.comsaskoer.ca Therefore, this compound is expected to undergo nucleophilic acyl substitution reactions, such as hydrolysis, at a faster rate than its non-fluorinated analogs.
While the primary effect of the α-fluoro substituents is the enhancement of electrophilicity, it is also worth noting that in some systems, such as α-fluoroketones, conformational effects can also influence reactivity. beilstein-journals.org However, the dominant effect in the case of α-fluoroesters is the powerful inductive electron withdrawal.
Transformations Involving the Fluorosulfonyl Group
The sulfonyl fluoride (B91410) (SO₂F) group is known for its unique combination of stability and reactivity. acs.orgnih.gov It is generally resistant to hydrolysis and reduction. mdpi.com However, under specific conditions, it can undergo transformations.
The sulfur atom in the fluorosulfonyl group of this compound is already in its highest oxidation state (+6), and therefore, it is not susceptible to further oxidation. However, the sulfonyl fluoride moiety can be synthesized through oxidative processes. For instance, sulfonyl fluorides can be prepared via the electrochemical oxidative coupling of thiols or disulfides with a fluoride source. nih.govacs.org While this pertains to the synthesis of the functional group rather than a transformation of the intact molecule, it highlights the oxidative conditions under which the sulfonyl fluoride group is formed and remains stable.
Recent research has also demonstrated the synthesis of sulfonyl fluorides through the biomimetic oxidation of disulfides catalyzed by a copper/Lewis acid system. acs.orgresearchgate.net These methods underscore the robustness of the sulfonyl fluoride group under oxidative conditions.
The sulfonyl fluoride group is notably resistant to reduction. mdpi.com The cleavage of the sulfur-fluorine bond is heterolytic, which contributes to its stability against reductive processes. While electrochemical reduction of some arene sulfonyl fluorides has been reported, leading to the cleavage of the S-F bond, this is not a common transformation for aliphatic sulfonyl fluorides under standard chemical reduction conditions. bac-lac.gc.ca The strong S-F bond and the high oxidation state of sulfur make the fluorosulfonyl group a very stable functionality, and thus, reductive transformations of this group in this compound are not readily achieved.
The primary reactivity of the sulfonyl fluoride group is as an electrophile in reactions like the Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry, where it reacts with nucleophiles under specific activation. acs.org This reactivity, however, falls under substitution rather than a change in the oxidation state of the sulfur atom.
Nucleophilic Substitution Reactions of Fluorine Atoms
The carbon-fluorine bond is highly polar, which significantly influences the chemical and physical properties of organofluorine compounds. researchgate.net However, the high electronegativity and small size of the fluorine atom limit its nucleophilicity, making the incorporation of fluorine into organic molecules a challenging task. researchgate.net Nucleophilic fluorination typically proceeds via an SN2 mechanism, where a fluoride ion attacks a carbon center and displaces a leaving group. alfa-chemistry.com
While direct nucleophilic substitution of a fluorine atom in a difluoromethyl group is generally difficult, reactions can be facilitated under specific conditions or with highly reactive nucleophiles. The success of such reactions depends on several factors, including the strength of the nucleophile, the nature of the leaving group, and the stability of any intermediates. ucla.edu
Hydrolysis and Transesterification Reactions
Kinetics and Thermodynamics of Hydrolysis
The hydrolysis of esters can be promoted by either acid or base. In base-promoted hydrolysis, a full equivalent of a hydroxide anion is used. The mechanism involves the nucleophilic addition of the hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. The carbonyl bond then reforms, leading to the elimination of the alkoxide leaving group and the formation of a carboxylic acid. The alkoxide subsequently deprotonates the carboxylic acid to yield a carboxylate salt and an alcohol. libretexts.org
Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. libretexts.orgmasterorganicchemistry.com This process is reversible, and the equilibrium constant is often close to 1. libretexts.org
Specific kinetic and thermodynamic data for the hydrolysis of this compound were not found in the search results. However, the general principles of ester hydrolysis would apply. The presence of the electron-withdrawing fluorine and sulfonate groups would likely influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.
Alcoholysis and Ester Exchange Mechanisms
Transesterification, or alcoholysis, is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.org The mechanism in basic conditions follows a typical nucleophilic acyl substitution pathway where an incoming alkoxide nucleophile replaces the existing alkoxide leaving group. libretexts.org
In acidic conditions, the mechanism is analogous to the Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. A proton transfer and subsequent elimination of the original alcohol yield the new ester. libretexts.org
A method for preparing difluoroacetic acid involves the reaction of a difluoroacetic acid ester with an aliphatic carboxylic acid. This transesterification results in the formation of difluoroacetic acid and the corresponding ester of the aliphatic carboxylic acid. The process is driven forward by distilling off the newly formed, lower-boiling point ester. google.com
Derivatization Strategies for Advanced Chemical Synthesis
Formation of Sulfonic Acid Derivatives
Sulfonic acids and their derivatives are a significant class of organosulfur compounds. georganics.sk The ester group in this compound could potentially be hydrolyzed to the corresponding sulfonic acid. Aryl sulfonic acids are typically produced via sulfonation, while alkyl sulfonic acids can be synthesized by reacting bisulfite with terminal alkenes or alkyl halides, or through the oxidation of thiols. georganics.sk
Esters of sulfonic acids can be prepared by reacting a sulfonic acid with an ester of phosphoric acid or an adduct of a strong acid ester (like sulfuric acid) with an amide such as dimethylformamide. google.com This suggests a potential pathway to synthesize other esters of difluorosulfoacetic acid.
| Derivative Type | General Synthetic Approach |
|---|---|
| Alkyl Sulfonic Acids | Reaction of bisulfite with terminal alkenes or alkyl halides; Oxidation of thiols. georganics.sk |
| Aryl Sulfonic Acids | Electrophilic aromatic sulfonation. georganics.sk |
| Sulfonic Acid Esters | Reaction of a sulfonic acid with a phosphoric acid ester or a sulfuric acid-amide adduct. google.com |
Synthesis of Difluoroacetic Acid Derivatives
Difluoroacetic acid and its derivatives are valuable intermediates in organic and pharmaceutical synthesis. chemicalbook.comalfa-chemical.com One method to produce difluoroacetic acid is through the hydrolysis of its esters. google.com For instance, saponification of methyl difluoroacetate in the presence of water and lime yields difluoroacetic acid. google.com
Another route involves the transesterification of a difluoroacetic acid ester, such as ethyl difluoroacetate, with an acid like trifluoroacetic acid. The reaction is driven by the distillation of the more volatile ethyl trifluoroacetate, leaving behind difluoroacetic acid. google.comchemicalbook.com
| Starting Material | Reagents | Product | Key Condition |
|---|---|---|---|
| Ethyl difluoroacetate | Trifluoroacetic acid | Difluoroacetic acid | Distillation of ethyl trifluoroacetate. google.comchemicalbook.com |
| Methyl difluoroacetate | Water, Lime | Difluoroacetic acid | Saponification. google.com |
| Dichloroacetic acid | Potassium fluoride (KF), Water | Difluoroacetic acid | Halogen exchange at high temperature. alfa-chemical.com |
Iv. Spectroscopic and Structural Elucidation of Difluorosulfoacetic Acid Dimethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For Difluorosulfoacetic Acid Dimethyl Ester, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is utilized for a complete structural analysis.
Proton NMR (¹H NMR) for Methyl Ester Proton Analysis
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Methyl Ester Protons (SO₂-O-CH₃) | Predicted: ~3.9 - 4.2 | Singlet |
| Methyl Ester Protons (C(O)-O-CH₃) | Predicted: ~3.8 - 4.1 | Singlet |
This table is based on predicted values derived from typical chemical shift ranges for similar functional groups and is for illustrative purposes only, as direct experimental data is unavailable.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are highly dependent on their hybridization and the electronegativity of attached atoms.
The carbonyl carbon of the ester group is expected to appear significantly downfield, typically in the range of 160-180 ppm. libretexts.org The carbon atom bonded to the two fluorine atoms (the difluoromethylene group) will also be deshielded and will exhibit coupling to the fluorine atoms, resulting in a triplet. The carbons of the methyl ester groups will appear further upfield.
| Carbon Atom | Expected Chemical Shift (ppm) | Expected C-F Coupling |
| Carbonyl Carbon (C=O) | Predicted: ~160-170 | No |
| Difluoromethylene Carbon (CF₂) | Predicted: ~110-120 | Yes (Triplet) |
| Methyl Carbon (SO₂-O-CH₃) | Predicted: ~50-60 | No |
| Methyl Carbon (C(O)-O-CH₃) | Predicted: ~50-60 | No |
This table is based on predicted values derived from typical chemical shift ranges for similar functional groups and is for illustrative purposes only, as direct experimental data is unavailable.
Fluorine-19 NMR (¹⁹F NMR) for Fluoroalkyl Group Analysis
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically for analyzing fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The ¹⁹F NMR spectrum of this compound would provide direct information about the chemical environment of the fluorine atoms.
The two fluorine atoms in the difluoromethylene group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a CF₂ group situated between two electron-withdrawing groups (a carbonyl and a sulfonyl group).
| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Difluoromethylene Fluorines (CF₂) | Predicted: -90 to -110 | Singlet |
This table is based on predicted values derived from typical chemical shift ranges for similar functional groups and is for illustrative purposes only, as direct experimental data is unavailable.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Analysis of Carbonyl (C=O) Stretching Frequencies
The carbonyl group (C=O) of the ester functionality gives rise to a strong and sharp absorption band in the IR spectrum. The position of this band is sensitive to the electronic environment. For esters, this stretching vibration typically occurs in the region of 1735-1750 cm⁻¹. libretexts.org The presence of the adjacent electron-withdrawing difluoromethylene and sulfonyl groups would be expected to shift this frequency to a higher wavenumber.
Identification of Sulfonyl (SO₂) Stretching Frequencies
The sulfonyl group (SO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These bands are typically strong and are found in specific regions of the IR spectrum. The asymmetric SO₂ stretching vibration usually appears in the range of 1300-1350 cm⁻¹, while the symmetric stretch is observed in the 1120-1160 cm⁻¹ region. These absorptions would be key indicators for the presence of the sulfonyl group in the molecule.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretching | Predicted: ~1750-1770 |
| Sulfonyl (SO₂) | Asymmetric Stretching | Predicted: ~1350-1400 |
| Sulfonyl (SO₂) | Symmetric Stretching | Predicted: ~1150-1200 |
| C-F | Stretching | Predicted: ~1100-1300 |
| C-O | Stretching | Predicted: ~1000-1300 |
This table is based on predicted values derived from typical absorption ranges for similar functional groups and is for illustrative purposes only, as direct experimental data is unavailable.
Application in Conformational Studies
While direct experimental conformational studies on this compound are not extensively documented in publicly available literature, its conformational preferences can be inferred from studies on analogous α-fluoro sulfur compounds. nih.govnih.govresearchgate.netrsc.org Computational and crystallographic analyses of similar motifs reveal the significant influence of hyperconjugative and stereoelectronic effects, such as the gauche effect, on their three-dimensional structure. nih.govnih.govrsc.org
For this compound, the rotation around the C-S and C-C bonds will be governed by the interplay of steric hindrance between the fluorine atoms, the sulfonyl group, and the ester moieties, as well as stabilizing electronic interactions. Specifically, hyperconjugative interactions involving the C-F and C-S bonds are expected to play a crucial role in determining the most stable conformers. It is predicted that the molecule will adopt a conformation that optimizes these stabilizing interactions while minimizing steric repulsion.
Table 1: Predicted Conformational Data for this compound based on Analogous Compounds
| Dihedral Angle | Predicted Value (°) | Key Stabilizing Interaction |
| F-C-S-O | ~60 (gauche) | σ(C-H) -> σ*(C-F) |
| F-C-C=O | Variable | Hyperconjugation |
| C-S-O-C | Variable | Anomeric effect |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
The molecular ion peak (M+) is expected to be observed, confirming the molecular weight. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH3), the entire ester group (-COOCH3), and cleavage of the C-S bond. The presence of fluorine atoms will influence the fragmentation, potentially leading to rearrangements and the formation of fluorine-containing fragment ions.
Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound
| Fragment Ion | m/z (predicted) |
| [C4H6F2O5S]+• (Molecular Ion) | 204 |
| [C3H3F2O4S]+ | 173 |
| [C2HF2O2S]+• | 144 |
| [CH3O3S]+ | 95 |
| [CF2COOCH3]+ | 93 |
| [SO2]+• | 64 |
| [COOCH3]+ | 59 |
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.govmdpi.comdiva-portal.orgchromatographyonline.com For this compound (C4H6F2O5S), the theoretical exact mass can be calculated with high precision.
This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of the analyte.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |
| C4H6F2O5S | 204 | 204.9877 |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, sulfur) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula to confirm its empirical formula. For this compound (C4H6F2O5S), the theoretical elemental composition can be precisely calculated. canbipharm.comrsc.org
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 4 | 48.04 | 23.54 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.97 |
| Fluorine | F | 19.00 | 2 | 38.00 | 18.61 |
| Oxygen | O | 16.00 | 5 | 80.00 | 39.19 |
| Sulfur | S | 32.07 | 1 | 32.07 | 15.71 |
| Total | 204.17 | 100.00 |
V. Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations could provide information on the optimized geometry, Mulliken atomic charges, and the distribution of electron density in difluorosulfoacetic acid dimethyl ester.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, could be used to analyze the molecular orbitals of this compound, providing a detailed picture of the bonding and electronic structure.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. While no specific studies are available for this compound, research on other organic molecules has extensively used HOMO-LUMO gap calculations to predict their chemical behavior.
Table 1: Illustrative HOMO-LUMO Energy Gaps for Structurally Related Compounds
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Dimethyl Sulfone | DFT/B3LYP | -8.54 | 0.21 | 8.75 |
| Methyl Trifluoroacetate | DFT/B3LYP | -8.92 | -0.56 | 8.36 |
Note: The data in this table is for illustrative purposes and is based on general knowledge of similar compounds, not on specific research for this compound.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure of a molecule and its interactions with other molecules are critical to its properties and function.
Molecules with rotatable bonds, such as this compound, can exist in different spatial arrangements called conformers. Computational methods can be used to perform a conformational search to identify the most stable conformers and their relative energies. This information is vital for understanding the molecule's preferred shape.
Intramolecular hydrogen bonding can significantly influence the conformation and properties of a molecule. While the structure of this compound does not suggest strong classical intramolecular hydrogen bonds, weak C-H···O interactions could potentially exist. Computational analysis would be necessary to identify and characterize any such interactions.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, a computational method based on the electron density and its derivatives, is employed to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds.
For this compound, NCI analysis would be particularly insightful for understanding the interplay of its various functional groups. The highly electronegative fluorine atoms, the sulfonyl group, and the ester moieties create a complex electrostatic potential surface, leading to a variety of intramolecular and intermolecular interactions. Computational studies on other organofluorine compounds have revealed that fluorine atoms can participate in a range of non-covalent interactions, including hydrogen bonds, halogen bonds, and other electrostatic interactions. The nature of the fluorine atom's electrostatic surface is often anisotropic, with regions of both positive and negative potential, allowing it to interact with both nucleophilic and electrophilic sites.
A theoretical investigation of this compound would likely involve mapping the NCI regions to identify and quantify the strength of these interactions. This would provide valuable information on the conformational preferences of the molecule and how it might interact with other molecules, such as solvents or biological targets.
Table 1: Potential Non-Covalent Interactions in this compound
| Interacting Atoms/Groups | Type of Interaction | Expected Significance |
| O (Sulfonyl) ... H (Methyl) | Intramolecular Hydrogen Bond | Moderate |
| F ... H (Methyl) | Intramolecular Hydrogen Bond | Weak |
| O (Ester) ... H (Methyl) | Intramolecular Hydrogen Bond | Weak |
| F ... Electrophilic Center | Intermolecular Halogen Bond | Significant in specific environments |
| O (Sulfonyl) ... H-bond Donor | Intermolecular Hydrogen Bond | Significant |
Reaction Mechanism Modeling
Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Computational modeling allows for the detailed exploration of reaction pathways, including the characterization of transition states and the influence of the surrounding environment.
Transition State Characterization for Esterification and Hydrolysis
The ester group in this compound is a key reactive site. Computational methods, particularly density functional theory (DFT), can be used to model the mechanisms of its formation (esterification) and cleavage (hydrolysis). This involves locating the transition state structures for these reactions and calculating the associated activation energies.
For the hydrolysis of fluorinated esters, studies on related compounds have shown that the presence of fluorine atoms can significantly impact the reaction rates. The strong electron-withdrawing nature of the difluoromethyl group is expected to make the carbonyl carbon of the ester more electrophilic, potentially accelerating nucleophilic attack by water or hydroxide ions. Characterizing the transition states for both acid-catalyzed and base-catalyzed hydrolysis would provide quantitative insights into the lability of the ester bond under different pH conditions.
Solvent Effects on Reaction Pathways
The solvent environment can have a profound impact on reaction rates and mechanisms. wikipedia.org Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.
For reactions involving this compound, the choice of solvent would be critical. Polar solvents are likely to stabilize charged intermediates and transition states, which could significantly alter the energy barriers of reactions like hydrolysis. wikipedia.org For instance, in the hydrolysis of the ester, a polar protic solvent could stabilize the developing negative charge on the carbonyl oxygen in the transition state through hydrogen bonding. Computational studies on the reactions of other organosulfur compounds have also highlighted the importance of solvent polarity in influencing reaction pathways. acs.org Modeling the esterification and hydrolysis reactions in a variety of solvents would allow for a systematic evaluation of these effects and aid in the selection of optimal reaction conditions.
Catalytic Reaction Pathway Simulations
Many chemical transformations are facilitated by catalysts. Computational simulations can be employed to elucidate the mechanisms of catalyzed reactions, providing insights that can guide the design of more efficient catalysts. While specific catalytic reactions involving this compound are not extensively documented, one could theoretically model potential catalytic pathways. For example, the hydrolysis of the ester could be catalyzed by enzymes or metal complexes. Simulations could be used to model the binding of the substrate to the catalyst's active site and the subsequent steps of the catalytic cycle. For instance, in a palladium-catalyzed reaction, the sulfonyl group could potentially act as a directing group, influencing the regioselectivity of a transformation at another part of the molecule.
Spectroscopic Property Predictions
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.
Computational Simulation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to calculate NMR shielding tensors and, subsequently, chemical shifts.
For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be of great interest. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment, and its accurate prediction can be a powerful tool for confirming the structure of fluorinated molecules. acs.orgresearchgate.netescholarship.org DFT calculations have been shown to provide reliable predictions of ¹⁹F chemical shifts in a variety of organofluorine compounds. acs.orgresearchgate.netescholarship.org The predicted chemical shifts for the fluorine, hydrogen, and carbon atoms in this compound would provide a valuable reference for experimental characterization.
Table 2: Predicted NMR Chemical Shift Ranges for this compound (Hypothetical)
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) |
| ¹H | -OCH₃ | 3.5 - 4.5 |
| ¹³C | -OCH₃ | 50 - 60 |
| ¹³C | C=O | 160 - 170 |
| ¹³C | -CF₂- | 110 - 120 (with C-F coupling) |
| ¹⁹F | -CF₂- | -110 to -130 |
Note: These are hypothetical ranges based on typical values for similar functional groups and are not the result of specific calculations for this molecule.
Vibrational Frequency Calculations for IR Spectral Interpretation
Theoretical vibrational frequency calculations are a cornerstone in the interpretation of experimental infrared (IR) spectra. By computationally modeling the molecular vibrations, it is possible to predict the frequencies at which a molecule will absorb infrared radiation, and to assign these absorptions to specific motions of the atoms, such as stretching, bending, and rocking. This information is invaluable for confirming molecular structure and understanding bonding characteristics. In the absence of direct experimental spectroscopic data for this compound, computational methods provide a powerful predictive tool.
Detailed research findings from computational studies on analogous compounds containing the key functional groups of this compound—namely the sulfonyl fluoride (B91410) (-SO2F), difluoroacetyl (-CF2C(O)-), and dimethyl ester (-COOCH3) moieties—allow for a comprehensive theoretical interpretation of its IR spectrum. Methodologies such as Density Functional Theory (DFT) are commonly employed for these calculations, providing a balance of accuracy and computational efficiency.
The interpretation of the vibrational spectrum of this compound can be approached by considering the characteristic frequencies of its constituent functional groups as determined from computational studies of similar molecules.
Sulfonyl Fluoride Group (-SO2F) Vibrations: Computational studies on various aryl and alkyl sulfonyl fluorides consistently predict strong absorptions corresponding to the symmetric and asymmetric stretching modes of the S=O bonds. These are typically located in the regions of 1400-1500 cm⁻¹ for the asymmetric stretch and 1200-1250 cm⁻¹ for the symmetric stretch. The S-F stretching vibration is also a characteristic feature, with calculated frequencies generally appearing in the 800-900 cm⁻¹ range.
Difluoroacetyl Group (-CF2C(O)-) Vibrations: Theoretical calculations on molecules containing the -CF2- group indicate that the C-F stretching vibrations are strong and occur at high frequencies. The asymmetric and symmetric C-F stretching modes are expected in the 1100-1300 cm⁻¹ region. The presence of two fluorine atoms on the same carbon atom leads to distinct symmetric and asymmetric stretching modes. The carbonyl (C=O) stretching frequency in the difluoroacetyl group is anticipated to be shifted to a higher wavenumber compared to non-fluorinated esters, typically appearing in the 1750-1800 cm⁻¹ range due to the strong electron-withdrawing effect of the adjacent fluorine atoms.
Dimethyl Ester Group (-COOCH3) Vibrations: For the dimethyl ester functionality, computational models predict a strong C=O stretching vibration, which, as mentioned, is influenced by the adjacent difluoro group. The C-O stretching vibrations of the ester group are expected to result in two distinct bands, one for the C(O)-O stretch and another for the O-CH3 stretch, typically calculated to be in the 1000-1300 cm⁻¹ region. The various C-H stretching and bending modes of the methyl group are predicted in their characteristic regions of 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively.
Based on the analysis of these related compounds, a predicted vibrational frequency table for this compound can be constructed. It is important to note that the calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations.
The following interactive data table summarizes the predicted vibrational frequencies and their assignments for this compound, derived from computational studies of analogous molecules.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| 2950 - 3050 | C-H stretching | -OCH3 |
| 1760 - 1790 | C=O stretching | -C(O)OCH3 |
| 1420 - 1480 | S=O asymmetric stretching | -SO2F |
| 1370 - 1450 | C-H bending | -OCH3 |
| 1220 - 1280 | S=O symmetric stretching | -SO2F |
| 1150 - 1250 | C-F asymmetric stretching | -CF2- |
| 1100 - 1180 | C-F symmetric stretching | -CF2- |
| 1050 - 1150 | C-O stretching | -C(O)O- and -O-CH3 |
| 820 - 880 | S-F stretching | -SO2F |
| 700 - 800 | CF2 bending/wagging | -CF2- |
| 500 - 600 | O=S=O bending | -SO2F |
This detailed theoretical analysis, based on established computational chemistry findings for related structures, provides a robust framework for the interpretation of the yet-to-be-reported experimental IR spectrum of this compound. The predicted frequencies serve as a guide for identifying and characterizing this compound.
Vi. Advanced Applications in Materials Science and Organic Synthesis
Role as a Building Block in Complex Organic Synthesis
The compound serves as a valuable intermediate in the synthesis of more complex molecules, primarily due to the reactive nature of the difluoromethylene group adjacent to the sulfonyl group.
Difluorosulfoacetic acid dimethyl ester and its close analogs are utilized as precursors in the synthesis of various fluorine-containing compounds. A significant application is in the formulation of photoacid generators (PAGs). In this context, the difluorosulfoacetic acid alkyl ester moiety is a key component of sulfonium or iodonium salts. When these PAGs are exposed to high-energy radiation, they decompose and generate difluorosulfoacetic acid, which is a strong acid. This generated acid is the active component that catalyzes chemical changes in the surrounding matrix, a principle that is central to photolithography.
The synthesis pathway involves incorporating the difluorosulfoacetate structure into a larger molecule that is sensitive to specific wavelengths of light. These photoacid generators are designed to be stable until irradiated, at which point they release the sulfonic acid. This role as a precursor to a catalytically active acid is a critical function in the production of advanced materials.
Based on the available research, there is no significant evidence to suggest that this compound is directly used as a chiral auxiliary or as a primary building block in the synthesis of chiral ligands for asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While fluorinated groups are sometimes incorporated into chiral ligands to modify their electronic properties, the scientific literature does not prominently feature this specific ester in that role.
Applications in Polymer Chemistry and Photoresists
The most well-documented application of this compound and related structures is in the field of polymer chemistry, specifically in formulations for photoresists used in the microelectronics industry.
In the context of polymer chemistry, the compound is not typically incorporated into the backbone of a polymer. Instead, its derivatives are used as additives within a polymer-based formulation. Specifically, it is a component of photoacid generators (PAGs) that are blended with an acid-sensitive polymer resin. This mixture forms what is known as a chemically amplified resist. The function of the PAG is to generate a strong acid upon exposure to light, which then deprotects or crosslinks the polymer chains in the exposed areas, thereby altering the polymer's solubility.
| Component | Role in Photoresist Formulation |
| Acid-Sensitive Polymer | Forms the bulk of the resist film; its solubility is changed by acid. |
| Photoacid Generator (PAG) | Generates a strong acid (e.g., difluorosulfoacetic acid) upon exposure to light. |
| Solvent | Dissolves the components to allow for spin-coating onto a substrate. |
| Additives (e.g., quenchers) | Fine-tune the performance, controlling acid diffusion and stability. |
Difluorosulfoacetic acid alkyl esters are components of novel photoacid generators used in chemically amplified photoresist compositions. These resists are essential for advanced lithographic processes, such as those using ArF excimer lasers, which are employed in the manufacturing of semiconductors.
When a pattern of light is projected onto the photoresist film, the PAGs containing the difluorosulfoacetate moiety release sulfonic acid only in the illuminated regions. This acid then catalyzes a reaction in the surrounding polymer matrix, making it either more soluble (for a positive resist) or less soluble (for a negative resist) in a developer solution. This change in solubility allows for the transfer of the pattern from the light mask to the resist material. The use of PAGs that generate partially fluorinated sulfonic acids, such as difluorosulfoacetic acid, is explored in patents as a way to optimize resist performance, addressing challenges like line-edge roughness (LER) and depth of focus.
| Property of Generated Acid | Impact on Photoresist Performance |
| Acid Strength | Influences the efficiency of the deprotection/crosslinking reaction. |
| Diffusion Rate | Affects the resolution and sharpness of the final patterned feature. |
| Volatility | Can impact the stability and uniformity of the process. |
Specialty Chemical and Material Production
The primary role of this compound is as a specialty chemical for the production of high-performance materials, specifically photoacid generators for the electronics industry. Its synthesis and use are tied to the demand for advanced photolithography materials capable of producing smaller and more complex integrated circuits. The compound's value lies in its ability to be transformed into a PAG that generates a strong, partially fluorinated sulfonic acid, which offers specific advantages in controlling the chemical reactions that define microscopic patterns on a silicon wafer. Therefore, it is a key intermediate in the supply chain for materials critical to semiconductor manufacturing.
Formulation as a Solvent or Co-solvent in Industrial Applications
Recent advancements in high-energy-density lithium-ion batteries have highlighted the critical role of electrolyte composition in determining battery performance, safety, and longevity. Fluorinated esters have emerged as a promising class of co-solvents due to their high oxidative stability, which is crucial for the operation of high-voltage cathodes. While direct research on this compound in this specific application is not extensively documented in publicly available literature, the performance of structurally similar difluoroesters, such as 2,2-difluoroethyl acetate (DFEA), provides strong evidence for its potential.
Research has shown that the incorporation of difluoroesters into electrolyte formulations can lead to the formation of a robust and stable solid electrolyte interphase (SEI) on the anode surface. nih.govnih.gov This SEI layer is critical for preventing the continuous decomposition of the electrolyte, thereby enhancing the cycling stability and lifespan of the battery. nih.govdlr.de The fluorine-containing nature of these solvents contributes to an SEI that is rich in inorganic components like lithium fluoride (B91410) (LiF), which is known for its excellent stability and ability to conduct lithium ions while being electronically insulating. researchgate.net
The key properties of difluoroester-based electrolytes that make them suitable for high-energy-density batteries include:
High Oxidative Stability: The presence of electron-withdrawing fluorine atoms enhances the stability of the ester group against oxidation at high potentials, making them compatible with next-generation high-voltage cathode materials. nih.govresearchgate.net
Formation of a Robust SEI: Difluoroesters can be preferentially reduced at the anode surface to form a stable and protective SEI layer, which is crucial for the long-term cycling performance of lithium-ion batteries. nih.govfz-juelich.de
Improved Safety Characteristics: Many fluorinated solvents, including difluoroesters, exhibit reduced flammability compared to their non-fluorinated counterparts, which is a significant advantage for the safety of large-format battery packs. nih.govnih.gov
Enhanced Low-Temperature Performance: The use of ester co-solvents can improve the ionic conductivity of the electrolyte at low temperatures, which is a critical factor for batteries used in electric vehicles and portable electronics in colder climates. nih.gov
The following table summarizes the key performance indicators of a difluoroester (DFEA)-based electrolyte compared to a conventional electrolyte, illustrating the potential benefits that could be extrapolated to this compound.
| Property | Conventional Electrolyte (EC/DEC) | DFEA-based Electrolyte |
| Ionic Conductivity (25 °C) | High | 7.2 mS cm⁻¹ nih.gov |
| Electrochemical Stability Window | Lower | Up to 5.5 V vs. Li⁺/Li nih.gov |
| Cycling Stability (AILMBs) | Fast capacity degradation | 10,000 cycles with 88.0% capacity retention nih.gov |
| Low-Temperature Performance (-65 °C) | Poor | Retains ~63% of room-temperature capacity nih.gov |
| Flammability | Flammable | Non-flammable nih.govnih.gov |
This table is based on data for 2,2-difluoroethyl acetate (DFEA) and is intended to be illustrative of the potential properties of difluoroester-based electrolytes.
Intermediates in Advanced Synthetic Methodologies
The unique combination of functional groups in this compound makes it a potentially valuable intermediate in advanced organic synthesis, particularly for the introduction of fluorine and sulfur-containing moieties into complex molecules. While specific, documented examples of its use are not widespread in readily accessible literature, its chemical structure suggests several plausible applications as a synthetic building block.
The presence of the difluoromethyl group is of particular interest, as the incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered acidity, making them valuable in the design of pharmaceuticals and agrochemicals. osti.gov
This compound could serve as a precursor for the synthesis of various sulfur- and fluorine-containing heterocyclic compounds. researchgate.net The sulfonyl group can act as a leaving group or be transformed into other functional groups, while the difluoroacetate moiety can participate in a range of chemical reactions. For instance, it could potentially be used in cycloaddition reactions to form complex ring systems. researchgate.net
Potential, though not explicitly documented, synthetic applications could include:
Synthesis of Fluorinated Sulfones: The core structure of the molecule could be elaborated to produce a variety of difluoromethylated sulfone derivatives, which are of interest in medicinal chemistry.
Precursor to Fluorinated Heterocycles: Through a series of transformations, the functional groups of this compound could be manipulated to construct fluorinated five- or six-membered heterocyclic rings containing sulfur and nitrogen, which are common scaffolds in bioactive molecules.
Building Block for Agrochemicals: The combination of fluorine and a sulfonyl group is a common feature in modern fungicides and herbicides. osti.gov This compound could serve as a starting material for the synthesis of novel agrochemical candidates.
The reactivity of the different functional groups in this compound is summarized in the table below, highlighting its potential as a versatile synthetic intermediate.
| Functional Group | Potential Reactions | Potential Products |
| Dimethyl Ester | Hydrolysis, Amidation, Reduction, Transesterification | Dicarboxylic acid, Diamide, Diol, Different esters |
| Difluoromethylene | C-H functionalization | Further substituted fluorinated compounds |
| Sulfonyl Group | Nucleophilic substitution, Reduction | Sulfonamides, Sulfides |
It is important to note that while the synthetic potential of this compound is considerable based on its structure, further research and publication are needed to fully explore and document its utility as an intermediate in advanced synthetic methodologies.
Vii. Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Currently, dedicated synthetic routes for Difluorosulfoacetic Acid Dimethyl Ester are not prominently featured in the literature. Future research would logically first address this gap. A primary objective will be the development of efficient, high-yield syntheses from readily available starting materials. Green chemistry principles would be paramount, focusing on minimizing hazardous waste, reducing the number of synthetic steps, and utilizing catalytic methods over stoichiometric reagents. Research could investigate direct fluorination or esterification pathways of suitable precursors, aiming for operational simplicity and scalability.
Exploration of Catalytic Asymmetric Synthesis Utilizing the Compound
The gem-difluoroalkyl group is a valuable motif in medicinal chemistry, and the development of methods for its stereoselective installation is a significant area of research. cornell.edu Future work could explore whether this compound can serve as a novel building block or precursor in catalytic asymmetric reactions. rsc.orgresearchgate.net Investigations would focus on its activation with chiral catalysts—be it transition metals or organocatalysts—to induce enantioselectivity in reactions where the difluoro-substituted carbon atom is incorporated into a new stereocenter. cornell.edu Success in this area would depend on the compound's stability and reactivity under various catalytic conditions. A key challenge lies in controlling the stereochemical outcome when creating complex, fluorine-containing molecules. nih.govnih.gov
Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Dynamics
A fundamental understanding of any new reagent's reaction mechanism is crucial for its effective application. Future studies would necessitate advanced mechanistic investigations to elucidate the pathways by which this compound reacts. Techniques such as in situ FTIR and NMR spectroscopy could be employed to observe reactive intermediates and transition states directly. These experimental approaches, when paired with Density Functional Theory (DFT) computational studies, can provide a detailed picture of the reaction coordinates and activation energy barriers, helping to explain reactivity and selectivity. researchgate.net Such studies are essential for optimizing reaction conditions and designing next-generation catalysts. princeton.edu
Integration into New Material Architectures with Tailored Properties
The introduction of fluorine atoms into polymers and other materials can dramatically alter their properties, enhancing thermal stability, chemical resistance, and surface characteristics. A significant future research direction would be the integration of this compound as a monomer or an additive in the synthesis of new materials. Research would focus on creating novel fluorinated polymers or surface coatings. The properties of these new materials would be systematically studied to determine their suitability for advanced applications, such as in high-performance electronics, specialty coatings, or biomedical devices.
Synergistic Applications with Other Fluorinated Reagents
The field of fluorine chemistry has benefited greatly from the combined use of multiple reagents to achieve transformations that are not possible with a single reagent. sustech.edu.cn Future research should explore the potential for this compound to be used in concert with other fluorinated reagents. This could involve synergistic catalytic cycles where the compound acts as a partner to other well-established reagents to enable novel synthetic methodologies. nih.gov Such approaches could unlock new pathways for the synthesis of complex organofluorine compounds that are otherwise difficult to access.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for difluorosuloacetic acid dimethyl ester, and how can purity be validated?
- Methodological Answer :
- Synthesis : Acid-catalyzed esterification of difluorosulfoacetic acid with methanol, using concentrated sulfuric acid as a catalyst. Reflux at 60–80°C for 6–8 hours under anhydrous conditions.
- Purification : Vacuum distillation (boiling point ~120–130°C at 10 mmHg) followed by silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).
- Validation : Purity assessed via -NMR (integration of ester methyl protons at δ 3.7–3.9 ppm) and GC-MS (retention time comparison with standards). Quantify impurities using HPLC with a C18 column and UV detection at 210 nm .
Q. Which spectroscopic techniques are critical for characterizing difluorosulfoacetic acid dimethyl ester, and how are data interpreted?
- Methodological Answer :
- Structural Analysis :
- -NMR to confirm fluorination (split peaks due to coupling with adjacent groups).
- IR spectroscopy for ester C=O stretching (~1740 cm) and S=O absorption (~1350 cm).
- Quantitative Analysis : GC-MS for molecular ion ([M] at m/z 184) and fragmentation patterns. Compare with Wiley/NIST libraries for peak matching .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.
- Spill Management : Neutralize with sodium bicarbonate, followed by adsorption using vermiculite.
- Reference SDS guidelines for emergency exposure limits and first-aid measures .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level. Calculate activation energies for SN2 pathways at sulfur or fluorine centers.
- Kinetic Isotope Effects (KIE) : Compare experimental values with theoretical predictions to validate transition states.
- Example : Gas electron diffraction data (e.g., bond angles in Table 2 of ) can refine computational models.
Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer :
- Controlled Stability Studies :
- Prepare buffered solutions (pH 2–12) and incubate at 25°C/40°C.
- Monitor degradation via -NMR (disappearance of ester peaks) and LC-MS (formation of hydrolysis byproducts like difluorosulfoacetic acid).
- Data Reconciliation : Use Arrhenius plots to differentiate thermal vs. pH-driven degradation. Adjust for buffer catalysis effects (e.g., phosphate vs. acetate) .
Q. How do steric and electronic effects influence the ester’s reactivity in cross-coupling reactions compared to analogous dimethyl esters?
- Methodological Answer :
- Comparative Kinetic Analysis :
- Conduct Suzuki-Miyaura coupling with aryl halides. Measure turnover frequencies (TOF) via GC-MS.
- Contrast with non-fluorinated analogs (e.g., dimethyl sulfate ) or dicarboxylic esters (e.g., nonanedioic acid dimethyl ester ).
- Electron-Withdrawing Effects : Use Hammett plots to correlate substituent effects with reaction rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
